molecular formula C14H14O2 B008676 4,5-Dimethyl-3-phenylbenzene-1,2-diol CAS No. 108272-57-7

4,5-Dimethyl-3-phenylbenzene-1,2-diol

Cat. No.: B008676
CAS No.: 108272-57-7
M. Wt: 214.26 g/mol
InChI Key: XAGGATIVVBSVFP-UHFFFAOYSA-N
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Description

3-Phenyl-4,5-dimethylbenzene-1,2-diol: is an organic compound with the molecular formula C14H14O2 It is a derivative of benzene, featuring a phenyl group and two hydroxyl groups attached to a dimethyl-substituted benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-4,5-dimethylbenzene-1,2-diol typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation of benzene derivatives . The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step processes that ensure high yield and purity. These processes often include purification steps such as recrystallization and chromatography to isolate the desired compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-4,5-dimethylbenzene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups, forming quinones.

    Reduction: The compound can be reduced to form dihydroxy derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.

Major Products Formed

    Oxidation: Quinones and other carbonyl-containing compounds.

    Reduction: Dihydroxy derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

3-Phenyl-4,5-dimethylbenzene-1,2-diol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Phenyl-4,5-dimethylbenzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions with other aromatic molecules, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethylresorcinol: A similar compound with two hydroxyl groups and two methyl groups on a benzene ring.

    3,5-Dihydroxy-o-xylene: Another related compound with hydroxyl and methyl groups on a benzene ring.

Uniqueness

The phenyl group can participate in additional interactions and reactions, making this compound more versatile in various research and industrial applications.

Properties

CAS No.

108272-57-7

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

4,5-dimethyl-3-phenylbenzene-1,2-diol

InChI

InChI=1S/C14H14O2/c1-9-8-12(15)14(16)13(10(9)2)11-6-4-3-5-7-11/h3-8,15-16H,1-2H3

InChI Key

XAGGATIVVBSVFP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1C)C2=CC=CC=C2)O)O

Canonical SMILES

CC1=CC(=C(C(=C1C)C2=CC=CC=C2)O)O

Synonyms

[1,1-Biphenyl]-2,3-diol,5,6-dimethyl-(9CI)

Origin of Product

United States

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